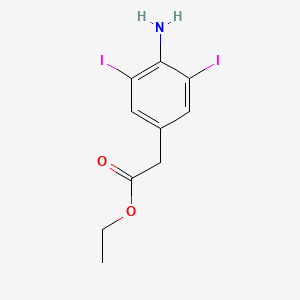

Ethyl 4-amino-3,5-diiodophenylacetate

Beschreibung

BenchChem offers high-quality Ethyl 4-amino-3,5-diiodophenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-amino-3,5-diiodophenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H11I2NO2 |

|---|---|

Molekulargewicht |

431.01 g/mol |

IUPAC-Name |

ethyl 2-(4-amino-3,5-diiodophenyl)acetate |

InChI |

InChI=1S/C10H11I2NO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5,13H2,1H3 |

InChI-Schlüssel |

AJZKCIXHBRHMKK-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC1=CC(=C(C(=C1)I)N)I |

Herkunft des Produkts |

United States |

Strategic Synthesis of Ethyl 4-amino-3,5-diiodophenylacetate: A Technical Guide

Ethyl 4-amino-3,5-diiodophenylacetate is a highly functionalized aromatic building block critical to medicinal chemistry. The presence of a diiodo-substitution pattern flanking an aniline derivative is a structural hallmark of thyroid hormone precursors (such as thyroxine and triiodothyronine analogs) and various targeted radiocontrast agents.

This whitepaper outlines the regioselective synthesis of ethyl 4-amino-3,5-diiodophenylacetate, detailing the mechanistic causality, stoichiometric requirements, and a self-validating experimental protocol designed for high-yield isolation.

Phase I: Mechanistic Causality & Regiochemical Logic

The synthesis relies on an Electrophilic Aromatic Substitution (EAS) pathway. Achieving precise di-iodination without over-oxidizing the sensitive amino group requires strategic reagent selection and an understanding of intrinsic directing effects.

Regioselectivity Directing Effects

The starting material, ethyl 4-aminophenylacetate, possesses two substituents on the benzene ring that dictate the site of electrophilic attack:

-

The 4-Amino Group (-NH₂): A strong electron-donating group (EDG) via resonance. It highly activates the aromatic ring and directs incoming electrophiles to the ortho and para positions.

-

The 1-Ethyl Acetate Group (-CH₂COOCH₂CH₃): Located para to the amino group, this moiety effectively blocks the para position due to steric hindrance and structural occupation.

Consequently, electrophilic attack is strictly funneled to the 3 and 5 positions (ortho to the amino group), ensuring the exclusive formation of the 3,5-diiodo product[1].

Figure 1: Regioselectivity logic driven by the 4-amino and 1-acetate directing groups.

Reagent Selection: The Role of Iodine Monochloride (ICl)

Elemental iodine (I₂) is a weak electrophile and typically requires harsh oxidative conditions (e.g., HNO₃ or H₂O₂) to generate the reactive iodonium ion (I⁺). These oxidants can easily degrade the free amino group. To bypass this, 1[1]. Because chlorine (3.16) is more electronegative than iodine (2.66), ICl possesses a permanent dipole moment (Iᵟ⁺—Clᵟ⁻). This renders the iodine atom highly electrophilic, allowing the reaction to proceed rapidly at room temperature without secondary oxidants[2].

Phase II: Stoichiometric Matrix

To achieve complete di-iodination, a minimum of 2.0 equivalents of ICl is required. A slight excess (~3.0 equivalents) is employed to drive the reaction to absolute completion, compensating for any atmospheric moisture that might hydrolyze the ICl reagent[2].

| Reagent / Solvent | Molecular Weight | Equivalents | Mass / Volume | Moles | Role |

| Ethyl 4-aminophenylacetate | 179.22 g/mol | 1.0 | 1.0 g | 5.6 mmol | Starting Material |

| Iodine Monochloride (1M) | 162.36 g/mol | ~3.0 | 16.7 mL | 16.7 mmol | Electrophile |

| Chloroform (CHCl₃) | 119.38 g/mol | N/A | 75 mL | N/A | Solvent |

| Sodium Thiosulfate (aq) | 158.11 g/mol | Excess | N/A | N/A | Reductive Quench |

Phase III: Validated Synthetic Protocol

The following methodology is adapted from established patent literature for the2[2].

Step-by-Step Methodology

-

Solvation & Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-aminophenylacetate (1.0 g, 5.6 mmol) in anhydrous chloroform (CHCl₃, 75 mL)[2]. Purge the flask with inert gas (N₂ or Ar) to prevent oxidative degradation of the aniline.

-

Electrophilic Addition: Place the reaction flask in a room-temperature water bath (to act as a mild heat sink). Slowly add a 1M solution of iodine monochloride in CHCl₃ (16.7 mL, 16.7 mmol) dropwise over 15 minutes[2]. Causality: Dropwise addition controls the exothermic nature of the EAS and prevents localized hotspots that could lead to polymerization.

-

Reaction Propagation: Stir the mixture continuously at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) (Suggested eluent: 20% Ethyl Acetate in Hexanes) until the starting material spot is completely consumed and replaced by a lower-polarity product spot (typically 1–2 hours).

-

Reductive Quenching: Once complete, quench the reaction by vigorously stirring the mixture with an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃) for 10 minutes.

-

Isolation & Workup: Transfer the biphasic mixture to a separatory funnel. Extract the organic (CHCl₃) layer. Wash the organic phase sequentially with distilled water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude residue from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to obtain pure ethyl 4-amino-3,5-diiodophenylacetate.

Figure 2: Synthetic workflow for the di-iodination of ethyl 4-aminophenylacetate.

Phase IV: Analytical Self-Validation System

This protocol is designed as a self-validating system , providing the chemist with real-time, visual feedback regarding the reaction's progress and safety:

-

Colorimetric Shift during Reaction: Iodine monochloride in chloroform presents as a dark brown/red liquid. As the electrophilic aromatic substitution proceeds and the ICl is consumed by the aromatic ring, the intensity of the solution's color will gradually shift, indicating reagent consumption.

-

Reductive Quench Confirmation: The addition of sodium thiosulfate (Na₂S₂O₃) acts as a chemical failsafe. It reduces any unreacted highly-reactive ICl (and any liberated I₂) into water-soluble, colorless iodide (I⁻) and chloride (Cl⁻) salts. The immediate decolorization of the organic layer from a dark iodine stain to a pale yellow/clear solution provides instant visual confirmation that the electrophile has been successfully neutralized and the product is safe for isolation.

References

- Patent Application Publication (10) Pub. No.

- Source: RSC Publishing (Barnett, Robinson, and Wilson)

Sources

physicochemical properties of ethyl 4-amino-3,5-diiodophenylacetate

Physicochemical Properties and Synthetic Workflows of Ethyl 4-amino-3,5-diiodophenylacetate: A Comprehensive Technical Guide

Executive Summary

Ethyl 4-amino-3,5-diiodophenylacetate (CAS: 471248-26-7) is a highly specialized, polyfunctional aromatic building block[1]. Structurally characterized by an ethyl acetate moiety, a primary aniline core, and two sterically demanding iodine atoms at the ortho positions, this compound is a critical intermediate in advanced medicinal chemistry. It is predominantly utilized in the synthesis of thyromimetic drugs (such as thyroid hormone receptor-beta agonists) and radiocontrast agents due to its high iodine content and structural homology to endogenous thyroid hormones[2].

Physicochemical Profiling and Molecular Dynamics

The physicochemical behavior of ethyl 4-amino-3,5-diiodophenylacetate is dictated by the electronic push-pull dynamics between the electron-donating amino group and the electron-withdrawing, bulky iodine atoms.

Table 1: Core Physicochemical Properties

| Property | Value |

| Chemical Name | Ethyl 4-amino-3,5-diiodophenylacetate |

| CAS Number | 471248-26-7[1] |

| Molecular Formula | C10H11I2NO2[1] |

| Molecular Weight | 431.01 g/mol [1] |

| Physical State | Solid crystalline form |

| Purity Standard | ≥ 95%[1] |

| Storage Temperature | 0°C[1] |

Mechanistic Causality of Properties:

-

Lipophilicity (LogP): The incorporation of two heavy, highly polarizable iodine atoms drastically increases the overall lipophilicity of the molecule. The ethyl ester further masks the polarity of the free acetic acid derivative, rendering the compound highly soluble in halogenated organic solvents (e.g., chloroform, dichloromethane) but practically insoluble in aqueous media.

-

Amine Basicity (pKa): In a standard aniline, the nitrogen lone pair is delocalized into the aromatic pi-system. The addition of two ortho-iodine atoms exerts a powerful inductive electron-withdrawing effect (-I effect), pulling electron density away from the nitrogen. Furthermore, the immense steric bulk of the iodine atoms severely hinders the solvation of any protonated ammonium species. Consequently, the basicity of the central amino group is drastically suppressed, requiring strong acidic conditions for protonation or diazotization.

Synthetic Methodology: Electrophilic Diiodination

The synthesis of ethyl 4-amino-3,5-diiodophenylacetate relies on the direct electrophilic aromatic substitution of ethyl 4-aminophenylacetate. The strongly activating nature of the primary amine directs the incoming electrophile exclusively to the ortho positions (C3 and C5)[2].

Caption: Workflow for the electrophilic diiodination of ethyl 4-aminophenylacetate.

Protocol: Step-by-Step Diiodination Workflow Based on validated patent literature, the following self-validating protocol outlines the diiodination using Iodine Monochloride (ICl)[2].

Objective: Achieve complete diiodination without over-oxidation or polymerization of the aniline core. Reagents:

-

Ethyl 4-aminophenylacetate (1.0 g, 5.6 mmol)[2]

-

Iodine monochloride (ICl), 1M solution in CHCl3 (16.7 mL, ~16.7 mmol, 3.0 eq)[2]

-

Chloroform (CHCl3, 75 mL)[2]

Step-by-Step Procedure:

-

Preparation of the Substrate Solution: Dissolve 1.0 g of ethyl 4-aminophenylacetate in 75 mL of anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer[2].

-

Causality: Chloroform is selected as an aprotic, non-nucleophilic solvent that readily dissolves both the starting material and the highly reactive ICl without participating in competing side reactions (unlike alcohols or primary amines).

-

-

Electrophile Addition: Cool the solution to 0-5°C using an ice bath. Slowly add 16.7 mL of the 1M ICl solution dropwise over 15-20 minutes[2].

-

Causality: ICl is a potent electrophile. Dropwise addition at low temperatures controls the exothermic nature of the reaction and prevents the oxidative degradation of the amino group. The use of 3.0 molar equivalents ensures complete conversion to the diiodinated product, overcoming the slight ring deactivation caused by the first iodine insertion.

-

-

Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The protocol is self-validating when the starting material spot completely disappears, replaced by a less polar, UV-active spot corresponding to the diiodinated product.

-

-

Quenching and Workup: Quench the reaction by adding 50 mL of a saturated aqueous sodium thiosulfate (Na2S2O3) solution. Stir vigorously until the organic layer loses the dark iodine color, turning pale yellow or colorless.

-

Self-Validation & Causality: Sodium thiosulfate chemically reduces unreacted ICl and free iodine (I2) into water-soluble iodide (I-) and chloride ions. The visual transition from dark brown/purple to pale yellow acts as an immediate, self-validating indicator that the electrophilic process has been successfully halted, preventing downstream contamination.

-

-

Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude ethyl 4-amino-3,5-diiodophenylacetate.

Downstream Applications in Drug Development

Once synthesized, ethyl 4-amino-3,5-diiodophenylacetate serves as a versatile linchpin in medicinal chemistry.

Caption: Downstream synthetic applications of ethyl 4-amino-3,5-diiodophenylacetate in drug discovery.

-

Thyromimetics (TR-beta Agonists): The diiodoaniline core perfectly mimics the inner ring of endogenous thyroid hormones (T3/T4). The amino group can be converted to a phenol or halogen via diazotization, which is subsequently subjected to Ullmann-type coupling to build the diaryl ether linkage characteristic of selective TR-beta agonists.

-

Radiocontrast Agents: The high mass fraction of iodine (two heavy atoms per molecule) provides excellent X-ray attenuation. Derivatives of this compound are therefore highly suitable as precursors for intravascular imaging agents.

References

- Title: Patent Application Publication (Pub. No. US 2002/0037905 A1)

- Title: (4-Amino-3,5-diiodo-phenyl)

Sources

Technical Whitepaper: Synthesis, Characterization, and Applications of Ethyl 4-amino-3,5-diiodophenylacetate

Executive Summary

In the specialized field of medicinal chemistry and active pharmaceutical ingredient (API) development, highly functionalized halogenated anilines serve as indispensable structural scaffolds. Ethyl 4-amino-3,5-diiodophenylacetate (CAS: 471248-26-7) is a critical, high-value intermediate[1]. It is primarily utilized in the synthesis of thyromimetics, selective Thyroid Hormone Receptor beta (TRβ) agonists, and specialized radiocontrast agents[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data. This guide provides a deep mechanistic analysis of its synthesis, the causality behind specific protocol choices, and self-validating analytical methods to ensure high-fidelity chemical production.

Chemical Identity & Physicochemical Profiling

Before initiating any synthetic workflow, establishing the precise physicochemical profile of the target intermediate is mandatory for downstream purification and analytical validation. The presence of two heavy iodine atoms significantly alters the lipophilicity and molecular weight of the phenylacetate core[1].

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | Ethyl 2-(4-amino-3,5-diiodophenyl)acetate |

| CAS Registry Number | 471248-26-7[1] |

| Molecular Formula | C₁₀H₁₁I₂NO₂[1] |

| Molecular Weight | 431.01 g/mol [1] |

| PubChem ID | 69550483[1] |

| Structural Class | Halogenated aromatic ester / Aniline derivative |

| Typical Appearance | Off-white to pale yellow crystalline solid |

Mechanistic Rationale: The Role of 3,5-Diiodination in Drug Design

The 3,5-diiodo-4-aminophenyl motif is not synthesized arbitrarily; it is a highly specific pharmacophoric building block. In the architecture of native thyroid hormones (e.g., T3 and T4), the bulky iodine atoms at the 3 and 5 positions of the inner aromatic ring serve a distinct stereochemical purpose.

Conformational Locking: The vast van der Waals radius of iodine sterically hinders the rotation of the outer phenolic ring (once coupled via an ether linkage). This forces the diaryl ether into a rigid, perpendicular conformation. This orthogonal geometry is absolutely required for the molecule to correctly insert into the hydrophobic binding pocket of the TRβ receptor. Ethyl 4-amino-3,5-diiodophenylacetate serves as an ideal precursor: the ester group provides a stable handle for downstream homologation, while the amino group can be converted to a diaryl ether via Ullmann-type cross-coupling or Sandmeyer reactions.

Synthetic Methodology: Regioselective Electrophilic Aromatic Substitution

The synthesis relies on the regioselective electrophilic aromatic substitution (EAS) of ethyl 4-aminophenylacetate. The primary challenge is achieving complete di-iodination without over-oxidizing the sensitive aniline nitrogen.

Self-Validating Protocol: ICl-Mediated Di-iodination

This protocol utilizes Iodine Monochloride (ICl) to ensure rapid, complete conversion[3].

-

Step 1: Substrate Dissolution

-

Action: Dissolve 1.0 equivalent of ethyl 4-aminophenylacetate in anhydrous chloroform (CHCl₃) under a nitrogen atmosphere.

-

Causality: CHCl₃ is selected as an aprotic, non-polar solvent. It moderates the reactivity of the iodinating agent and prevents the oxidative degradation of the aniline, while maintaining the solubility of the increasingly lipophilic intermediate[3].

-

-

Step 2: Electrophilic Iodination

-

Action: Cool the solution to 0–5 °C. Dropwise, add 2.1 equivalents of ICl dissolved in CHCl₃.

-

Causality: While elemental iodine (I₂) with an oxidant is a common greener alternative, it often leads to incomplete conversion. ICl is a highly polarized interhalogen compound; the strong dipole renders the iodine atom highly electrophilic, driving the di-iodination to completion without harsh oxidants. The strongly activating -NH₂ group directs the electrophile exclusively to the 3 and 5 (ortho) positions.

-

-

Step 3: Reaction Monitoring (Self-Validation)

-

Action: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Validation: The reaction is complete when the highly polar starting material spot is entirely replaced by a higher Rf spot (the di-iodinated product is significantly more lipophilic).

-

-

Step 4: Quenching and Neutralization

-

Action: Quench the reaction by adding a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃).

-

Causality: Thiosulfate reduces any highly reactive, unreacted ICl and free I₂ into water-soluble iodide ions (I⁻). This instantly halts the EAS mechanism and decolorizes the organic layer, preventing downstream side reactions during concentration.

-

-

Step 5: Isolation

-

Action: Extract with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Analytical Validation

To ensure the structural integrity of the synthesized ethyl 4-amino-3,5-diiodophenylacetate, multi-nuclear NMR and mass spectrometry are required. The presence of two heavy iodine atoms creates distinct spectral signatures.

Table 2: Expected Analytical Characterization Data

| Technique | Expected Spectral Signatures | Diagnostic Value |

| ¹H NMR (CDCl₃) | δ 7.55 (s, 2H, Ar-H), 4.60 (br s, 2H, -NH₂), 4.15 (q, 2H, -CH₂CH₃), 3.45 (s, 2H, Ar-CH₂-CO), 1.25 (t, 3H, -CH₃) | The singlet at δ 7.55 integrates to 2H, confirming symmetric di-iodination at the 3,5 positions. |

| ESI-MS (Positive) | m/z 431.9 [M+H]⁺ | Confirms the exact mass of the di-iodinated adduct (Base MW: 431.01)[1]. |

| FT-IR (KBr) | ~3400, 3320 cm⁻¹ (N-H stretch), 1735 cm⁻¹ (C=O ester stretch) | Validates that neither the ester nor the primary amine were destroyed during halogenation. |

Workflow Visualization

The following diagram maps the logical progression from the raw precursor through the critical iodination step, culminating in its application in drug discovery.

Fig 1: Synthetic workflow from ethyl 4-aminophenylacetate to thyromimetic drug analogs.

Conclusion

Ethyl 4-amino-3,5-diiodophenylacetate is a master key in the synthesis of conformationally restricted diaryl ethers. By understanding the causality behind the use of polarized interhalogens (ICl) and aprotic solvents, chemists can achieve high-yielding, regioselective di-iodination. The resulting intermediate provides the exact steric bulk required to mimic endogenous thyroid hormones, making it an invaluable asset in modern metabolic drug discovery.

References

-

Title: Buy Ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate (EVT ... Source: evitachem.com URL: [2]

-

Title: (12) Patent Application Publication (10) Pub. No ... - Googleapis.com Source: googleapis.com URL: [3]

-

Title: 471248-26-7 2-(4-amino-3,5-diiodophenyl)acetic acid ethyl ester - Diccionario de química- guidechem.com Source: guidechem.com URL: [1]

Sources

Technical Guide: Synthesis, Reactivity, and Structural Profiling of Ethyl 4-Amino-3,5-diiodophenylacetate

Executive Summary & Structural Nomenclature

Ethyl 4-amino-3,5-diiodophenylacetate (IUPAC: ethyl 2-(4-amino-3,5-diiodophenyl)acetate) is a highly specialized, polyfunctionalized aromatic building block[1]. Structurally, it features an electron-donating aniline core flanked by two sterically demanding, heavy iodine atoms at the ortho positions (C3 and C5), with an ethyl acetate appendage at the para position (C1). This unique substitution pattern makes it an invaluable intermediate in the synthesis of thyromimetics (thyroid hormone analogs), integrin α4β1 inhibitors, and specialized radiocontrast agents[2].

Mechanistic Grounding: Electrophilic Aromatic Diiodination

The synthesis of ethyl 4-amino-3,5-diiodophenylacetate relies on an Electrophilic Aromatic Substitution (EAS) utilizing Iodine Monochloride (ICl)[3].

-

Causality of Reagent Selection : Molecular iodine ( I2 ) is often too weak of an electrophile to achieve complete diiodination on sterically hindered rings. ICl, however, is a highly polarized interhalogen compound ( Iδ+−Clδ− ), making it a superior I+ source ()[4]. The strongly activating primary amine (- NH2 ) directs the incoming electrophiles exclusively to the available ortho positions, as the para position is structurally blocked by the acetate group.

-

Solvent Dynamics : Chloroform ( CHCl3 ) is selected as a non-polar, aprotic solvent because it readily dissolves both the starting material and ICl without intercepting the electrophilic iodine species—a common side reaction that plagues protic solvents[3].

Synthetic workflow for the diiodination of ethyl 4-aminophenylacetate via EAS.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, where visual cues directly correlate with chemical transformations, ensuring high trustworthiness and reproducibility for drug development professionals[3].

Step 1: Dissolution & Temperature Control Dissolve ethyl 4-aminophenylacetate (1.0 g, 5.6 mmol) in anhydrous chloroform ( CHCl3 , 75 mL) under an inert nitrogen atmosphere[3]. Cool the reaction vessel to 0 °C. Causality: Cooling suppresses oxidative side reactions common with free anilines and controls the exothermic nature of the initial electrophilic addition.

Step 2: Electrophilic Addition Dropwise add a solution of iodine monochloride (1M in CHCl3 , 16.7 mL, ~3.0 equivalents)[3]. Causality: A stoichiometric excess (3.0 eq) is strictly required to drive the second iodination event, which is kinetically slower due to the steric bulk and electron-withdrawing nature of the first inserted iodine atom.

Step 3: Reaction Progression Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours[3]. Causality: Warming provides the necessary activation energy to overcome the steric hindrance of the diiodination step.

Step 4: Self-Validating Quench & Workup Add a saturated aqueous solution of sodium thiosulfate ( Na2S2O3 ) and stir vigorously. Causality & Validation: Thiosulfate serves as a mild reducing agent, converting the highly reactive, dark red/brown ICl and I2 into colorless, water-soluble I− and Cl− ions. The immediate visual transition of the organic layer from dark brown to pale yellow/colorless acts as a self-validating indicator that the electrophile has been successfully quenched. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the target compound.

Analytical Characterization & Quantitative Data

Verification of the diiodinated structure requires specific spectroscopic signatures. The following table summarizes the expected quantitative data and the physical causality behind each signal.

| Analytical Method | Key Signature / Value | Structural Assignment | Causality / Physical Phenomenon |

| 1H NMR (CDCl3) | ~7.50 ppm (s, 2H) | Aromatic Protons (C2, C6) | Singlet confirms C2v symmetry; downfield shift driven by adjacent iodine atoms. |

| 1H NMR (CDCl3) | ~4.60 ppm (br s, 2H) | Amine Protons (- NH2 ) | Broad signal due to rapid proton exchange; confirms preservation of the primary amine. |

| 1H NMR (CDCl3) | ~4.15 ppm (q, 2H); ~1.25 ppm (t, 3H) | Ethyl Ester (- CH2CH3 ) | Characteristic splitting pattern of the ethyl ester appendage. |

| 13C NMR (CDCl3) | ~80 - 85 ppm | Aromatic C-I Carbons (C3, C5) | Heavy Atom Effect : Spin-orbit coupling from iodine causes a pronounced upfield shift. |

| MS (ESI+) | m/z 431.9 [M+H]+ | Molecular Ion | Matches theoretical exact mass of C10H11I2NO2 (430.89 Da). |

Downstream Reactivity & Applications

The strategic placement of functional groups on ethyl 4-amino-3,5-diiodophenylacetate allows for orthogonal reactivity, making it a versatile hub for pharmaceutical synthesis[2].

Downstream reactivity mapping of the polyfunctionalized diiodo intermediate.

-

C-I Bond Activation : The weak Carbon-Iodine bonds are prime targets for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), facilitating the synthesis of complex biaryl systems found in thyroid hormone analogs (T3/T4 derivatives).

-

Amine Transformation : The primary aniline can undergo diazotization, allowing for conversion into azides, halides, or complete removal via deamination—a pathway often utilized in the development of radiocontrast agents.

-

Ester Deprotection : Standard saponification of the ethyl ester yields the corresponding phenylacetic acid, a critical pharmacophore for integrin α4β1 inhibitors[2].

References

- Title: US Patent Application Publication US20020040058A1 - Methods and compositions for the synthesis of eukaryotic proteins Source: Google Patents URL

-

Title: I2 and Electrophilic I+ reagents Source: ACS Green Chemistry Institute URL: [Link]

-

Title: Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway Source: European Journal of Organic Chemistry (via ResearchGate) URL: [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2001000206A1 - Vla-4 inhibitor compounds - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]

Physicochemical Profiling and Synthetic Methodologies of Ethyl 4-amino-3,5-diiodophenylacetate

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

Ethyl 4-amino-3,5-diiodophenylacetate is a highly specialized halogenated aromatic compound serving as a critical building block in the synthesis of thyromimetics, radiocontrast media, and targeted endocrine therapeutics. Characterized by its precise structural formula—C10H11I2NO2 —and a molecular weight of 431.01 g/mol , this molecule leverages the unique steric and electronic properties of heavy iodine atoms[1]. This whitepaper provides an authoritative breakdown of its physicochemical parameters, structural causality, and field-proven synthetic workflows.

Physicochemical Profiling and Molecular Formula

The molecular architecture of ethyl 4-amino-3,5-diiodophenylacetate consists of a phenylacetic acid core that has been esterified with ethanol and diiodinated at the meta positions relative to the para-amino group.

Table 1: Core Identification and Physicochemical Properties

| Parameter | Value |

| IUPAC Name | Ethyl 2-(4-amino-3,5-diiodophenyl)acetate |

| Molecular Formula | C10H11I2NO2 |

| Molecular Weight | 431.01 g/mol |

| Monoisotopic Mass | 430.888 g/mol |

| CAS Registry Number | 471248-26-7 |

| PubChem CID | 69550483 |

The molecular weight is heavily dominated by the two iodine atoms. Understanding the elemental mass distribution is crucial for mass spectrometry (MS) validation and isotopic pattern recognition during drug development.

Table 2: Elemental Composition Breakdown

| Element | Atom Count | Atomic Mass | Mass Contribution | Mass Percentage |

| Carbon (C) | 10 | 12.011 | 120.11 g/mol | ~27.87% |

| Hydrogen (H) | 11 | 1.008 | 11.09 g/mol | ~2.57% |

| Iodine (I) | 2 | 126.904 | 253.81 g/mol | ~58.89% |

| Nitrogen (N) | 1 | 14.007 | 14.01 g/mol | ~3.25% |

| Oxygen (O) | 2 | 15.999 | 32.00 g/mol | ~7.42% |

Structural and Mechanistic Significance

The strategic placement of functional groups on the benzene ring dictates the molecule's reactivity and biological utility.

-

3,5-Diiodo Substitution : Iodine is a massive, highly polarizable halogen. Placing two iodine atoms adjacent to the amino group creates immense steric bulk. In thyromimetic drug design, this bulk forces the adjacent aromatic rings (in subsequent coupling steps) into a perpendicular, orthogonal conformation, which is an absolute requirement for binding to the Thyroid Hormone Receptor (TR) [1]. Furthermore, the electron-withdrawing inductive effect of the halogens significantly lowers the pKa of the adjacent amino group.

-

Ethyl Ester Moiety : The esterification of the phenylacetic acid tail serves a dual purpose. Synthetically, it acts as a protecting group, preventing unwanted side reactions (such as decarboxylation) during the harsh electrophilic iodination phase. Pharmacologically, it increases the lipophilicity of the intermediate, facilitating easier purification via column chromatography and enhancing membrane permeability in prodrug formulations.

Functional group contributions to the physicochemical and biological profile.

Synthetic Workflows & Protocols

The synthesis of ethyl 4-amino-3,5-diiodophenylacetate requires a highly controlled, step-wise approach to ensure regioselectivity and prevent the oxidation of the sensitive amino group[2]. The process relies on the principles of Electrophilic Aromatic Substitution (EAS) [2].

Synthetic workflow from 4-aminophenylacetic acid to the diiodinated ethyl ester target.

Step-by-Step Methodology: Regioselective Diiodination

Phase 1: Esterification of 4-Aminophenylacetic Acid

-

Reagent Preparation : Suspend 1.0 equivalent of 4-aminophenylacetic acid in an excess of anhydrous ethanol (which serves as both the reactant and the solvent).

-

Acid Catalysis : Cool the suspension to 0 °C using an ice bath. Add 0.1 equivalents of concentrated sulfuric acid (H2SO4) dropwise. Causality: The low initial temperature mitigates the exothermic degradation of the amino group.

-

Reflux : Equip the flask with a condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours.

-

Self-Validating Work-up : Cool to room temperature. Neutralize the acid catalyst with saturated aqueous sodium bicarbonate (NaHCO3) until pH 7.5 is reached (cessation of CO2 bubbling validates neutralization). Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield crude ethyl 4-aminophenylacetate.

Phase 2: Electrophilic Aromatic Iodination

-

Solvent System : Dissolve the crude ethyl 4-aminophenylacetate in glacial acetic acid. Causality: Acetic acid is an ideal solvent for EAS; it stabilizes the electrophilic iodine species and effectively dissolves the highly polar intermediates.

-

Iodination Agent : Prepare a solution of 2.1 equivalents of Iodine Monochloride (ICl) in glacial acetic acid. Add this solution dropwise to the reaction mixture at room temperature. Causality: The amino group strongly activates the ortho positions (C3 and C5). ICl provides a highly polarized source of electrophilic iodine (I+), ensuring complete diiodination without the need for harsh oxidants that could oxidize the aniline to a nitro or azo compound.

-

Reaction Maturation : Stir the dark brown solution for 2 hours at room temperature. Monitor completion via HPLC or TLC.

-

Quenching : Pour the reaction mixture into a vigorously stirred beaker of ice water containing a 10% solution of sodium thiosulfate (Na2S2O3). Causality & Validation: Thiosulfate acts as a reducing agent, converting any unreacted ICl or molecular iodine (I2) into water-soluble, colorless iodide ions. This rapidly decolorizes the solution and forces the hydrophobic target compound to precipitate, visually validating the quench.

-

Purification : Collect the precipitate via vacuum filtration. Wash the filter cake with cold distilled water. Recrystallize the crude solid from an ethanol/water mixture to yield analytically pure ethyl 4-amino-3,5-diiodophenylacetate.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required:

-

1H-NMR (Proton NMR) : The most distinct feature will be a sharp singlet integrating to 2 protons in the aromatic region (around 7.5-7.8 ppm), corresponding to the symmetric C2 and C6 protons. The absence of other aromatic peaks confirms complete diiodination at C3 and C5.

-

Mass Spectrometry (ESI-MS) : The mass spectrum will exhibit a prominent molecular ion peak [M+H]+ at m/z 432.0. Additionally, the isotopic pattern will reflect the monoisotopic nature of Iodine-127, showing a distinct lack of the M+2 peaks characteristic of chlorine or bromine.

Applications in Drug Development

In medicinal chemistry, this compound is not an end-product but a highly valuable "Lego brick."

-

Thyroid Hormone Analogs : It is subjected to Sandmeyer-type reactions or Ullmann couplings with phenolic compounds to generate the diaryl ether linkages found in thyroxine (T4) and triiodothyronine (T3) derivatives.

-

Radiocontrast Agents : The high electron density of the two iodine atoms makes derivatives of this compound highly opaque to X-rays, forming the basis for water-soluble contrast media used in CT scans and angiography.

References

-

[2] Title: Patent Application Publication Pub. No. US 2002/0039750 A1 (Synthesis Precursors) Source: Google APIs Patent Database URL:

-

[1] Title: PubChem Compound Summary for CID 69550483, Ethyl 2-(4-amino-3,5-diiodophenyl)acetate Source: National Center for Biotechnology Information (PubChem) URL:[Link]

-

[2] Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.) Source: Wiley Online Library URL:[Link]

Sources

Spectroscopic Characterization of Ethyl 4-Amino-3,5-diiodophenylacetate: A Technical Guide

Introduction

Ethyl 4-amino-3,5-diiodophenylacetate is a substituted aromatic compound with potential applications in synthetic organic chemistry and drug development. Its structure, featuring a di-iodinated aniline core linked to an ethyl acetate moiety, presents a unique combination of functional groups that give rise to a distinct spectroscopic signature. A thorough characterization using modern analytical techniques is paramount for confirming its identity, purity, and for elucidating its chemical behavior. This guide provides an in-depth analysis of the expected spectroscopic data for ethyl 4-amino-3,5-diiodophenylacetate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations presented herein are based on established principles of spectroscopy and comparative analysis with structurally related molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of ethyl 4-amino-3,5-diiodophenylacetate and the numbering scheme used for spectral assignments.

Caption: Molecular structure of ethyl 4-amino-3,5-diiodophenylacetate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For ethyl 4-amino-3,5-diiodophenylacetate, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic methylene protons, the ethyl group protons, and the amine protons. The presence of two bulky iodine atoms ortho to the amino group will influence the electronic environment and potentially the rotational freedom around the C-N bond.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | s | 2H | Ar-H |

| ~4.80 | br s | 2H | NH ₂ |

| 4.15 | q | 2H | O-CH ₂-CH₃ |

| 3.50 | s | 2H | Ar-CH ₂-CO |

| 1.25 | t | 3H | O-CH₂-CH ₃ |

Interpretation and Rationale:

-

Aromatic Protons (Ar-H): The two protons on the aromatic ring are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a singlet at approximately 7.75 ppm. The significant downfield shift is attributed to the deshielding effect of the iodine atoms.

-

Amine Protons (NH₂): The protons of the primary amine will likely appear as a broad singlet around 4.80 ppm. The chemical shift and peak shape can be influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Ethyl Group (O-CH₂-CH₃): The methylene protons of the ethyl group are adjacent to an oxygen atom, resulting in a downfield shift to around 4.15 ppm. These protons will be split into a quartet by the neighboring methyl protons. The methyl protons will appear as a triplet at approximately 1.25 ppm, a characteristic region for ethyl esters.

-

Benzylic Protons (Ar-CH₂-CO): The methylene protons adjacent to the aromatic ring and the carbonyl group are expected to resonate as a singlet around 3.50 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to molecular symmetry, fewer signals than the total number of carbon atoms are expected.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~171.0 | C =O |

| ~148.0 | C -NH₂ |

| ~140.0 | Ar-C -H |

| ~135.0 | C -CH₂ |

| ~85.0 | C -I |

| ~61.0 | O-C H₂-CH₃ |

| ~41.0 | Ar-C H₂-CO |

| ~14.0 | O-CH₂-C H₃ |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum, around 171.0 ppm.[1]

-

Aromatic Carbons: The carbon attached to the amino group (C-NH₂) is expected around 148.0 ppm. The two equivalent aromatic carbons bearing a hydrogen atom (Ar-C-H) will resonate at approximately 140.0 ppm. The carbon attached to the methylene group (C-CH₂) will be found around 135.0 ppm. The two equivalent carbons bonded to iodine (C-I) are anticipated to be significantly shielded by the heavy iodine atoms and appear at a relatively upfield position for aromatic carbons, around 85.0 ppm.

-

Ethyl Group Carbons: The methylene carbon of the ethyl group (O-CH₂-CH₃) will be at approximately 61.0 ppm, while the methyl carbon (O-CH₂-CH₃) will be in the typical aliphatic region around 14.0 ppm.[1]

-

Benzylic Carbon: The benzylic methylene carbon (Ar-CH₂-CO) is predicted to be around 41.0 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3450 - 3300 | Medium | N-H | Asymmetric & Symmetric Stretch |

| 3050 - 3000 | Weak | C-H (Aromatic) | Stretch |

| 2980 - 2850 | Medium | C-H (Aliphatic) | Stretch |

| ~1735 | Strong | C=O (Ester) | Stretch |

| 1620 - 1580 | Medium | N-H | Scissoring |

| 1550 - 1450 | Medium-Strong | C=C (Aromatic) | Stretch |

| 1250 - 1020 | Strong | C-O (Ester) | Stretch |

| ~880 | Strong | C-H (Aromatic) | Out-of-plane bend |

Interpretation and Rationale:

-

N-H Vibrations: The primary amine will exhibit two characteristic N-H stretching bands in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. An N-H scissoring (bending) vibration is expected between 1620 and 1580 cm⁻¹.[2]

-

C-H Vibrations: Aromatic C-H stretching vibrations will appear as weak bands above 3000 cm⁻¹. Aliphatic C-H stretches from the methylene and methyl groups will be observed in the 2980-2850 cm⁻¹ range. A strong out-of-plane C-H bending vibration around 880 cm⁻¹ is indicative of the substitution pattern on the aromatic ring.

-

C=O Vibration: A strong, sharp absorption band around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

C=C and C-O Vibrations: Aromatic C=C stretching vibrations will give rise to medium to strong bands in the 1550-1450 cm⁻¹ region. The C-O stretching of the ester will produce a strong band in the 1250-1020 cm⁻¹ range.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Molecular Formula: C₁₀H₁₁I₂NO₂ Molecular Weight: 458.99 g/mol

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS

| m/z | Proposed Fragment |

| 459 | [M]⁺• (Molecular Ion) |

| 386 | [M - CO₂Et]⁺ |

| 332 | [M - CH₂CO₂Et]⁺ |

| 259 | [M - I - CO₂Et]⁺ |

| 127 | [I]⁺ |

Interpretation and Fragmentation Pathway:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 459. The fragmentation pattern will be dictated by the stability of the resulting ions and neutral losses.

Caption: Proposed mass fragmentation pathway for ethyl 4-amino-3,5-diiodophenylacetate.

-

Loss of the Ethoxycarbonyl Radical ([M - CO₂Et]⁺): Cleavage of the bond between the benzylic carbon and the carbonyl carbon can lead to the loss of a •CO₂Et radical, resulting in a fragment at m/z 386.

-

Loss of the Ethyl Acetate Radical ([M - CH₂CO₂Et]⁺): Alpha-cleavage at the benzylic position can result in the loss of a •CH₂CO₂Et radical, giving a fragment at m/z 332, which corresponds to the 4-amino-3,5-diiodobenzyl cation.

-

Loss of Iodine: Subsequent loss of an iodine radical from fragment ions is a plausible pathway. For instance, the fragment at m/z 386 could lose an iodine radical to form an ion at m/z 259.

-

Iodine Cation: A peak at m/z 127 corresponding to the iodine cation ([I]⁺) is also possible.

Experimental Protocols

For the acquisition of the spectroscopic data discussed, the following general protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of ethyl 4-amino-3,5-diiodophenylacetate in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on a 125 MHz spectrometer using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024-4096) may be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound on a potassium bromide (KBr) salt plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: For a volatile compound, electron ionization (EI) at 70 eV is a standard method. For less volatile samples or to obtain a stronger molecular ion peak, electrospray ionization (ESI) can be employed.

-

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-600).

Conclusion

The predicted spectroscopic data provides a comprehensive analytical profile for ethyl 4-amino-3,5-diiodophenylacetate. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous structural confirmation and purity assessment. This guide serves as a valuable resource for researchers and scientists working with this compound, enabling them to verify their experimental findings and to better understand its chemical properties.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

GSRs. ETHYL 4-HYDROXY-3,5-DIIODOPHENYLACETATE. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

-

MassBank. ETHYL 4-AMINOBENZOATE; EI-B; MS. [Link]

Sources

Technical Whitepaper: Hazard Profiling and Self-Validating Safety Protocols for Ethyl 4-amino-3,5-diiodophenylacetate

Executive Summary

Ethyl 4-amino-3,5-diiodophenylacetate is a highly functionalized halogenated aromatic amine utilized as a critical building block in medicinal chemistry, particularly in the synthesis of retinoids, thyroid hormone analogs, and advanced therapeutics[1]. While the steric bulk of the iodine atoms and the electron-withdrawing nature of the ester dictate its synthetic utility, these same structural features impart significant toxicological and physicochemical hazards. This whitepaper provides drug development professionals with an authoritative analysis of its mechanistic toxicology, quantitative hazard data, and field-proven, self-validating safety protocols.

Mechanistic Toxicology: The Dihalogenated Aniline Pharmacophore

The primary acute health hazard of ethyl 4-amino-3,5-diiodophenylacetate stems from its functionalized aniline moiety. Aromatic amines are potent inducers of methemoglobinemia, a hematological condition where the ferrous ( Fe2+ ) iron in hemoglobin is oxidized to the ferric ( Fe3+ ) state, severely impairing the blood's oxygen-transport capacity[2],[3].

Causality of Hemotoxicity and Cytotoxicity

The acute toxicity is not typically driven by the parent compound itself, but rather by its bioactivation during hepatic clearance[3]. Cytochrome P450 enzymes oxidize the primary amine to a highly reactive N-hydroxy metabolite.

Furthermore, dihalogenated anilines undergo a unique dehalogenation and glutathione (GSH) conjugation process. Research utilizing human liver microsomes demonstrates that GSH can react at the ipso position of the halogenated carbon[4]. This ipso-substitution displaces the iodine atom, leading to rapid intracellular GSH depletion, unchecked oxidative stress, and subsequent hepatotoxicity[4].

Mechanistic pathway of bioactivation, methemoglobinemia, and GSH depletion.

Quantitative Hazard Data and Physicochemical Risks

Due to its specific substitution pattern, the compound exhibits hazards consistent with closely related analogs such as 2,4-diiodoaniline and 3,5-diiodoaniline[5],[6]. Beyond biological toxicity, the carbon-iodine (C-I) bond is inherently photolabile. Exposure to ambient UV or intense visible light can induce homolytic cleavage, releasing highly reactive iodine radicals and elemental iodine gas ( I2 ), which act as severe respiratory and ocular irritants.

Table 1: Extrapolated GHS Hazard Profile (Based on Diiodoaniline Analogs)

| Hazard Class | GHS Category | Signal Word | Hazard Statement (H-Code) | Mechanistic Rationale |

| Acute Toxicity (Oral) | Category 3/4 | Danger/Warning | H301/H302: Toxic/Harmful if swallowed | Hepatic bioactivation to N-hydroxy arylamines[4]. |

| Acute Toxicity (Dermal) | Category 3/4 | Danger/Warning | H311/H312: Toxic/Harmful in contact | High lipophilicity enables rapid transdermal penetration. |

| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation | Electrophilic reactivity of the halogenated ring[5]. |

| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | Direct interaction with corneal proteins and lipid bilayers[6]. |

Self-Validating Experimental Workflows & Safety Protocols

To ensure absolute trustworthiness in the laboratory, handling protocols must be self-validating —meaning every step includes a built-in chemical or physical verification mechanism to confirm safety before proceeding to the next step.

Step-by-Step Methodology: Safe Handling and Decontamination

Step 1: Environmental Isolation & Verification

-

Action: Conduct all operations within a Class II Type B2 Biological Safety Cabinet (BSC) or a hard-ducted laboratory fume hood.

-

Causality: Prevents the inhalation of aerosolized particulates or sublimated iodine gas.

-

Self-Validation: Before opening the reagent container, verify the hood's digital anemometer reads a face velocity of ≥100 feet per minute (fpm). If the airflow alarm sounds, abort the procedure immediately.

Step 2: Advanced PPE Selection

-

Action: Don double gloves (inner: nitrile, outer: neoprene or butyl rubber), a chemical-resistant apron, and tight-fitting safety goggles.

-

Causality: Standard latex or thin nitrile offers insufficient breakthrough times for halogenated, lipophilic aromatics.

-

Self-Validation: Perform a visual pneumatic inflation test on the outer gloves to check for micro-punctures prior to donning.

Step 3: Photolytic Protection (Handling)

-

Action: Handle the compound exclusively in actinic (amber) glassware or foil-wrapped flasks.

-

Causality: Prevents UV-mediated homolytic cleavage of the C-I bonds, which would degrade the reagent and release toxic I2 gas.

Step 4: In-Situ Quenching and Decontamination

-

Action: Treat any spills, spatulas, or contaminated glassware with a 10% w/v aqueous Sodium Thiosulfate ( Na2S2O3 ) solution.

-

Causality: Sodium thiosulfate rapidly reduces oxidative elemental iodine ( I2 ) to water-soluble, non-volatile iodide ions ( I− ).

-

Self-Validation: Swab the decontaminated area with moistened starch-iodide paper. A lack of blue/black color change definitively validates the complete neutralization of all oxidative iodine species.

Self-validating safety workflow for handling diiodinated anilines.

Storage and Waste Segregation

-

Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C, strictly protected from light. Ambient oxidation of the free amine can lead to dark, polymeric impurities.

-

Waste: Segregate into dedicated "Halogenated Organic Waste" containers. Never mix with strong oxidizing agents (e.g., nitric acid, peroxides), as this will trigger a violent exothermic release of iodine gas.

References[1] Title: FIVE-MEMBERED HETEROCYCLIC COMPOUND - European Patent Office - EP 2189445 A1

Source: European Patent Office (EPO) URL: [4] Title: Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes: Evidence for ipso Glutathione Addition Source: Chemical Research in Toxicology (ACS Publications) URL: [Link][2] Title: Bacterial degradation of monocyclic aromatic amines Source: PMC - National Institutes of Health (NIH) URL: [Link][5] Title: 2,4-Diiodoaniline | C6H5I2N | CID 350250 Source: PubChem (NIH) URL: [Link][3] Title: MECHANISTIC STUDY ON ANILINE-INDUCED ERYTHROCYTE TOXICITY Source: Srce - Portal of Croatian Scientific and Professional Journals URL: [Link][6] Title: 3,5-Diiodoaniline | C6H5I2N | CID 12134254 Source: PubChem (NIH) URL: [Link]

Sources

- 1. data.epo.org [data.epo.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,4-Diiodoaniline | C6H5I2N | CID 350250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Diiodoaniline | C6H5I2N | CID 12134254 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Yield Synthesis of Ethyl 4-Amino-3,5-diiodophenylacetate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Intermediate synthesis for thyroid hormone analogs, radiocontrast agents, and advanced cross-coupling precursors.

Executive Summary & Mechanistic Rationale

The targeted diiodination of aromatic amines is a critical transformation in medicinal chemistry, providing versatile handles for subsequent palladium-catalyzed cross-coupling reactions or serving as heavy-atom structural motifs[1]. This application note details a highly efficient, regioselective protocol for the synthesis of ethyl 4-amino-3,5-diiodophenylacetate via Electrophilic Aromatic Substitution (EAS).

Reagent Selection Causality: While molecular iodine ( I2 ) is a common iodine source, it often requires harsh oxidative conditions or metal catalysts to generate a sufficiently strong electrophile. In contrast, Iodine Monochloride (ICl) is utilized here. Due to the electronegativity difference between chlorine and iodine, the I–Cl bond is highly polarized ( Iδ+−Clδ− ), making it a potent and selective source of electrophilic iodine without the need for exogenous activation[2].

The strongly electron-donating nature of the free amino group ( −NH2 ) activates the aromatic ring, specifically directing incoming electrophiles to the ortho and para positions. Since the para position is occupied by the ethyl acetate moiety, diiodination proceeds exclusively and rapidly at the two equivalent ortho positions (C3 and C5).

Experimental Workflow

Figure 1: Workflow for the electrophilic diiodination of ethyl 4-aminophenylacetate using ICl.

Quantitative Data & Stoichiometry

To ensure complete diiodination and account for the coordination of ICl to the basic amine, an excess of ICl (3.0 equivalents) is strictly required[3].

| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Role |

| Ethyl 4-aminophenylacetate | 179.22 | 1.0 | 1.00 g | 5.58 mmol | Limiting Substrate |

| Iodine Monochloride (ICl) | 162.36 | 3.0 | 16.7 mL (1M) | 16.7 mmol | Electrophile |

| Chloroform ( CHCl3 ) | 119.38 | - | 75.0 mL | - | Solvent |

| Sat. Aq. Na2S2O3 | - | Excess | 30.0 mL | - | Quenching Agent |

| Sat. Aq. NaHCO3 | - | Excess | 30.0 mL | - | Acid Neutralizer |

| Ethyl 4-amino-3,5-diiodophenylacetate | 431.01 | Theoretical | 2.40 g | 5.58 mmol | Target Product |

Step-by-Step Methodology

Phase 1: Preparation and Reaction

-

Substrate Dissolution: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-aminophenylacetate (1.0 g, 5.58 mmol).

-

Solvent Addition: Dissolve the substrate in anhydrous chloroform ( CHCl3 , 75 mL)[3].

-

Causality: CHCl3 is a non-nucleophilic, non-polar solvent that stabilizes the highly polarized ICl complex without participating in side reactions.

-

-

Electrophile Addition: Shield the flask from direct ambient light (to prevent radical side-reactions). Dropwise, over 10 minutes, add a 1M solution of iodine monochloride in CHCl3 (16.7 mL, 16.7 mmol)[3].

-

Incubation: Stir the reaction mixture at room temperature (20–25 °C) for 1.5 to 2.0 hours.

Phase 2: Quench and Workup (Self-Validating System)

-

Reductive Quench: Vigorously stir the mixture and slowly add saturated aqueous sodium thiosulfate ( Na2S2O3 , 30 mL).

-

Self-Validating Checkpoint: The active reaction mixture is dark, opaque brown/red due to the presence of ICl and transient I2 . Upon complete addition of Na2S2O3 , the unreacted electrophilic halogens are reduced to water-soluble inert halide salts ( I− and Cl− ). The organic layer must rapidly decolorize to a pale yellow or clear hue. If the dark color persists, unquenched electrophile remains, and additional thiosulfate must be added.

-

-

Acid Neutralization: Add saturated aqueous sodium bicarbonate ( NaHCO3 , 30 mL) to the biphasic mixture.

-

Causality: The EAS mechanism generates one equivalent of hydrochloric acid (HCl) per iodination event. NaHCO3 neutralizes this acid, preventing the protonation of the product's amine group, which would otherwise drag the product into the aqueous layer.

-

-

Extraction: Transfer the mixture to a separatory funnel. Isolate the lower organic ( CHCl3 ) layer. Extract the remaining aqueous layer with an additional 20 mL of CHCl3 .

-

Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate in vacuo to yield the crude product.

Phase 3: Purification

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel (Eluent: 10% to 20% Ethyl Acetate in Hexanes).

-

Self-Validating Checkpoint: By TLC (20% EtOAc/Hexanes), the diiodinated product will elute significantly faster (higher Rf ) than the starting material due to the addition of two highly lipophilic, non-polar iodine atoms shielding the amine.

-

Reaction Mechanism & Logical Flow

The transformation relies on two sequential EAS cycles. The high electron density provided by the amine ensures that the second iodination occurs rapidly after the first, making it difficult to isolate the mono-iodinated intermediate.

Figure 2: Logical flow of the EAS mechanism for ortho-diiodination of the aniline derivative.

Analytical Validation

To confirm the structural integrity of the synthesized ethyl 4-amino-3,5-diiodophenylacetate, the following analytical signatures should be verified:

-

1 H NMR (400 MHz, CDCl3 ):

-

The disappearance of the complex multiplet corresponding to the four aromatic protons of the starting material.

-

The appearance of a sharp singlet integrating to 2H at roughly δ 7.50 - 7.70 ppm, representing the two equivalent meta-protons (C2 and C6).

-

A broad singlet integrating to 2H around δ 4.50 ppm, corresponding to the free −NH2 group.

-

-

Mass Spectrometry (ESI-MS):

-

Expected [M+H]+ peak at m/z 431.9. The presence of two iodine atoms will be distinctly visible due to the massive isotopic mass shift, though iodine is monoisotopic ( 127I ), meaning no complex isotopic clustering will appear, just a massive +252 Da shift from the starting material.

-

Sources

Ethyl 4-amino-3,5-diiodophenylacetate: A Versatile Building Block in Medicinal Chemistry

Introduction: Unveiling the Potential of a Multifunctional Scaffold

In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Ethyl 4-amino-3,5-diiodophenylacetate emerges as a particularly compelling scaffold, offering a trifecta of reactive sites ripe for selective chemical modification. This guide provides an in-depth exploration of its synthesis and application, tailored for researchers, scientists, and drug development professionals. The inherent functionalities of this molecule—a nucleophilic aromatic amine, an ester group amenable to hydrolysis or amidation, and two reactive carbon-iodine bonds—render it a versatile precursor for a diverse array of complex molecular architectures.

The presence of two iodine atoms is of particular significance. Not only do they serve as excellent leaving groups in a variety of cross-coupling reactions, but their differential reactivity can, under carefully controlled conditions, allow for sequential functionalization.[1] Furthermore, the di-iodo substitution pattern is reminiscent of thyroid hormone structures, suggesting potential applications in the development of thyromimetics and related endocrine modulators.[2][3][4] The strategic positioning of the amino and acetate groups provides further opportunities for diversification, enabling the construction of compound libraries with a broad spectrum of pharmacological activities.

This document will provide detailed protocols for the synthesis of ethyl 4-amino-3,5-diiodophenylacetate and its subsequent utilization in key synthetic transformations, including palladium-catalyzed cross-coupling and N-functionalization reactions. The causality behind experimental choices will be elucidated, and self-validating protocols will be presented to ensure scientific integrity and reproducibility.

Synthesis of Ethyl 4-amino-3,5-diiodophenylacetate: A Plausible Synthetic Pathway

Diagram: Proposed Synthesis of Ethyl 4-amino-3,5-diiodophenylacetate

Caption: A proposed three-step synthesis of the target compound.

Protocol 1: Synthesis of 4-Amino-3,5-diiodophenylacetic Acid

This protocol is adapted from the known synthesis of 4-amino-3,5-diiodobenzoic acid.[5] The principle lies in the electrophilic aromatic substitution of the phenyl ring with iodine, activated by an oxidizing agent.

Materials:

-

4-Aminophenylacetic acid

-

Iodine monochloride (ICl) or a mixture of Iodine (I₂) and Potassium Iodide (KI)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Sodium bisulfite

-

Standard laboratory glassware

-

Magnetic stirrer with heating capabilities

Procedure:

-

In a round-bottom flask, dissolve 4-aminophenylacetic acid (1.0 eq.) in a suitable volume of water containing a catalytic amount of concentrated HCl.

-

In a separate beaker, prepare a solution of iodine (2.2 eq.) and potassium iodide (2.2 eq.) in water.

-

Slowly add the iodine solution to the stirred solution of 4-aminophenylacetic acid at room temperature.

-

Gently warm the reaction mixture to 70-80 °C and maintain this temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. A precipitate of the crude product should form.

-

Filter the crude product and wash with cold water. To remove any unreacted iodine, wash the solid with a dilute solution of sodium bisulfite until the filtrate is colorless.

-

The crude 4-amino-3,5-diiodophenylacetic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Fischer Esterification to Ethyl 4-amino-3,5-diiodophenylacetate

This is a classic acid-catalyzed esterification reaction.[6]

Materials:

-

4-Amino-3,5-diiodophenylacetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Suspend 4-amino-3,5-diiodophenylacetic acid (1.0 eq.) in an excess of anhydrous ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 4-amino-3,5-diiodophenylacetate.

-

The product can be further purified by flash column chromatography on silica gel.

Application Notes: Harnessing the Reactivity of Ethyl 4-amino-3,5-diiodophenylacetate

The true utility of ethyl 4-amino-3,5-diiodophenylacetate lies in its capacity to serve as a versatile scaffold for the introduction of molecular diversity. The following sections detail protocols for key transformations at its reactive sites.

Application 1: Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, widely employed in the synthesis of pharmaceuticals and organic materials.[7][8][9] The high reactivity of the C-I bonds in ethyl 4-amino-3,5-diiodophenylacetate makes it an excellent substrate for this transformation.[1]

Diagram: Sonogashira Cross-Coupling Workflow

Caption: A typical workflow for the Sonogashira cross-coupling reaction.

Protocol 3: Double Sonogashira Coupling of Ethyl 4-amino-3,5-diiodophenylacetate

This protocol describes a general procedure for the di-alkynylation of the title compound.

Materials:

-

Ethyl 4-amino-3,5-diiodophenylacetate

-

Terminal alkyne (2.2-2.5 eq.)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Standard Schlenk line or glovebox for inert atmosphere techniques

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add ethyl 4-amino-3,5-diiodophenylacetate (1.0 eq.), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

-

Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is an undesired side reaction catalyzed by the copper co-catalyst.[7]

-

Palladium and Copper Catalysts: The reaction proceeds through a dual catalytic cycle where the palladium catalyst facilitates the oxidative addition to the aryl iodide, and the copper co-catalyst activates the alkyne.[1]

-

Amine Base: The base is crucial for the deprotonation of the terminal alkyne to form the copper acetylide intermediate and to neutralize the hydrogen iodide formed during the reaction.[7]

| Parameter | Typical Conditions | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Efficient for C-I bond activation. |

| Copper Co-catalyst | CuI | Promotes the formation of the reactive copper acetylide. |

| Base | Triethylamine, Diisopropylethylamine | Solubilizes the copper salt and acts as a proton scavenger. |

| Solvent | THF, DMF | Aprotic solvents that dissolve the reactants and catalysts. |

| Temperature | Room Temperature to 70 °C | Reaction rate is temperature-dependent. |

Application 2: N-Functionalization of the Aromatic Amine

The amino group of ethyl 4-amino-3,5-diiodophenylacetate is a versatile handle for introducing a wide range of functionalities through N-acylation or N-alkylation. These modifications can significantly impact the biological activity of the resulting molecules.

Protocol 4: N-Acylation of Ethyl 4-amino-3,5-diiodophenylacetate

This protocol describes a general method for the N-acylation using an acyl chloride.

Materials:

-

Ethyl 4-amino-3,5-diiodophenylacetate

-

Acyl chloride (1.1-1.2 eq.)

-

Base (e.g., pyridine or triethylamine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or THF)

-

Standard laboratory glassware

Procedure:

-

Dissolve ethyl 4-amino-3,5-diiodophenylacetate (1.0 eq.) in the anhydrous solvent in a round-bottom flask.

-

Add the base (1.5-2.0 eq.) and cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl (if pyridine is used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-acylated product.

-

Purify by recrystallization or column chromatography as needed.

Protocol 5: Reductive Amination for N-Alkylation

Reductive amination is a mild and efficient method for N-alkylation.

Materials:

-

Ethyl 4-amino-3,5-diiodophenylacetate

-

Aldehyde or ketone (1.0-1.2 eq.)

-

Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)

-

Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

-

Acetic acid (catalytic)

Procedure:

-

To a solution of ethyl 4-amino-3,5-diiodophenylacetate (1.0 eq.) and the aldehyde/ketone in the anhydrous solvent, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add the reducing agent in portions and continue stirring at room temperature for 2-12 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry, and concentrate.

-

Purify the N-alkylated product by column chromatography.

Potential Applications in Drug Discovery

The derivatives of ethyl 4-amino-3,5-diiodophenylacetate hold significant promise in various therapeutic areas:

-

Thyroid Hormone Analogs: The di-iodophenyl core is a key structural motif in thyroid hormones.[2][4] By modifying the amino and acetate groups, novel analogs with selective activity on thyroid hormone receptors can be synthesized.[3]

-

Kinase Inhibitors: The phenylacetate scaffold can be elaborated into heterocyclic systems known to interact with kinase active sites.

-

Radiopharmaceuticals: The presence of iodine allows for the straightforward synthesis of radiolabeled compounds for use in diagnostics and targeted radiotherapy.[10] The stable iodine atoms can be exchanged with radioactive isotopes such as ¹²³I, ¹²⁵I, or ¹³¹I.

Conclusion

Ethyl 4-amino-3,5-diiodophenylacetate is a highly functionalized building block with significant potential in medicinal chemistry. Its versatile reactivity allows for the synthesis of a wide range of complex molecules through well-established synthetic transformations. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this promising scaffold in the quest for novel therapeutic agents.

References

-

ResearchGate. (n.d.). Synthesis of thyroxine: Biomimetic studies. Available from: [Link]

-

Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276-80. Available from: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of thyroid hormone analogues. Part 1. Preparation of 3′heteroarylmethyl-3,5-di-iodo-L-thyronines via phenol–dinitrophenol condensation and relationships between structure and selective thyromimetic activity. Available from: [Link]

-

PrepChem. (n.d.). Preparation of 4-amino-3,5-diiodobenzoic acid. Available from: [Link]

-

Blagdon, J. R. (2026, March 18). Ethyl 4-Aminophenylacetate: Chemical Properties & Synthesis for R&D. Available from: [Link]

-

ResearchGate. (n.d.). Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. Available from: [Link]

-

VU Research Repository. (n.d.). SYNTHESIS OF NOVEL THYROID HORMONE ANALOGUES. Available from: [Link]

-

T. Nagy, et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907-2913. Available from: [Link]

-

Urgaonkar, S., & Verkade, J. G. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Iowa State University. Available from: [Link]

-

Gallo, R. D. C., Frota, C., & Raminelli, C. (2011). Studies toward the synthesis of the L-thyroxine hormone. Blucher Proceedings, 1(1), 1-2. Available from: [Link]

-

Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 754-762. Available from: [Link]

-

ResearchGate. (2020). Esterification of 2-(4-(4-Hydroxy-3, 5-Iiodophenoxy)-3, 5-Diiodophenyl) Acetic Acid (Tetrac). Available from: [Link]

-

El-Sayed, R., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 999. Available from: [Link]

-

PrepChem. (n.d.). Preparation of 4-hydroxy-3,5-diiodophenylacetic acid. Available from: [Link]

-

Chemistry Stack Exchange. (2020, October 17). how is the esterification of amino acid carried on in this reaction. Available from: [Link]

- Google Patents. (n.d.). CA1041545A - Process for the preparation of 4-amino-3,5-dihalogen-phenyl-ethanolamines.

-

ResearchGate. (n.d.). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. Available from: [Link]

-

ResearchGate. (2026, March 24). (PDF) Selective alkylation of aminophenols. Available from: [Link]

-

Kam, C. M., Levonis, S. M., & Schweiker, S. S. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education, 97(8), 2295-2300. Available from: [Link]

-

de Kort, M., et al. (2020). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 85(15), 9786-9799. Available from: [Link]

-

Quick Company. (n.d.). "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide". Available from: [Link]

- Google Patents. (n.d.). US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available from: [Link]

-

Zhao Group @ UIUC - University of Illinois. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Available from: [Link]

-

Tianming Pharmaceuticals. (2024, November 29). Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of thyroid hormone analogues. Part 1. Preparation of 3′heteroarylmethyl-3,5-di-iodo-L-thyronines via phenol–dinitrophenol condensation and relationships between structure and selective thyromimetic activity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. vuir.vu.edu.au [vuir.vu.edu.au]

- 5. prepchem.com [prepchem.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Yield Ester Hydrolysis of Ethyl 4-Amino-3,5-diiodophenylacetate

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process: Base-Catalyzed Saponification and Isoelectric Isolation

Executive Summary